2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene
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Overview
Description
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene is a synthetic organic compound characterized by the presence of a difluorophenyl group and a propyldecahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-difluorophenylacetic acid with a suitable decahydronaphthalene derivative under specific conditions. The reaction is often catalyzed by a strong acid or base, and the temperature and pressure are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. Additionally, the decahydronaphthalene structure may influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 2-Amino-4-(3,4-difluorophenyl)thiazole
Uniqueness
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene is unique due to its specific combination of a difluorophenyl group and a propyldecahydronaphthalene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
Properties
CAS No. |
262605-20-9 |
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Molecular Formula |
C19H26F2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-6-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C19H26F2/c1-2-3-13-4-5-15-11-16(7-6-14(15)10-13)17-8-9-18(20)19(21)12-17/h8-9,12-16H,2-7,10-11H2,1H3 |
InChI Key |
YMZMWKMTDFOQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2CC(CCC2C1)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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